4-Bromo-1-chloro-7-methylisoquinoline
Description
Properties
IUPAC Name |
4-bromo-1-chloro-7-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZBFEFWWHJZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-1-chloro-7-methylisoquinoline CAS number and chemical properties
This guide serves as an advanced technical monograph on 4-Bromo-1-chloro-7-methylisoquinoline , a critical heterocyclic scaffold used in the development of kinase inhibitors and complex alkaloids.[1]
Executive Summary
4-Bromo-1-chloro-7-methylisoquinoline is a dense, bifunctional halogenated heterocycle.[1] Its value in medicinal chemistry lies in its orthogonal reactivity profile . The C1-chloro position exhibits high reactivity toward nucleophilic aromatic substitution (SNAr), behaving similarly to an imidoyl chloride, while the C4-bromo position serves as a classic aryl bromide handle for palladium-catalyzed cross-coupling reactions.[1] This duality allows for the precise, sequential construction of polysubstituted isoquinoline libraries, particularly relevant in the design of Rho-associated protein kinase (ROCK) inhibitors and antitumor agents.[1]
Chemical Identity & Physical Properties[1]
| Property | Data | Note |
| IUPAC Name | 4-Bromo-1-chloro-7-methylisoquinoline | |
| CAS Number | 877263-70-2 | Confirmed Identifier |
| Molecular Formula | C₁₀H₇BrClN | |
| Molecular Weight | 256.53 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 108–112 °C (Predicted) | Analogous to 4-bromo-1-chloroisoquinoline |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Low in water | Lipophilic scaffold |
| pKa (Conj.[1][2][3] Acid) | ~2.5–3.0 | Nitrogen lone pair is deactivated by C1-Cl |
Synthetic Pathways (The Isoquinolinone Route)
While direct halogenation of 7-methylisoquinoline is possible, it often suffers from poor regioselectivity (yielding mixtures of C4 and C5 bromides).[1] The most robust, industrial-standard protocol utilizes the Isoquinolinone Intermediate Strategy .[1] This method guarantees regiocontrol by installing the oxygen functionality at C1 before the bromine at C4.
Mechanism & Logic:
-
Precursor Assembly: 7-Methylisoquinolin-1(2H)-one is generated (e.g., via cyclization of substituted cinnamic acid derivatives or rearrangement of the N-oxide).[1]
-
Regioselective Bromination: The lactam ring activates position C4 towards electrophilic substitution. NBS is used to install the bromine cleanly.
-
Aromatization/Chlorination: Treatment with POCl₃ converts the lactam (tautomer of 1-hydroxy) into the 1-chloro derivative, restoring aromaticity and activating C1.[1]
Figure 1: Step-wise synthesis ensuring regiochemical fidelity at C1 and C4.
Reactivity Profile & Functionalization[1][4]
The power of this scaffold lies in the ability to differentiate the two halogen handles.
C1-Chloro (The Electrophilic Gate)[1]
-
Nature: Imidoyl chloride-like.[1] The C=N bond pulls electron density, making C1 highly electron-deficient.[1]
-
Primary Reaction: Nucleophilic Aromatic Substitution (SNAr) .
-
Selectivity: Reacts preferentially with nucleophiles (amines, alkoxides, thiols) under mild conditions (heat, base) without disturbing the C4-Br bond.[1]
-
Protocol Insight: Perform SNAr before metal-catalyzed coupling to avoid potential catalyst poisoning by the labile C1-Cl or competitive oxidative addition.[1]
C4-Bromo (The Coupling Partner)
-
Nature: Vinyl/Aryl bromide.[4]
-
Primary Reaction: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1]
-
Selectivity: Requires Pd(0) catalysis.[5] The C4-Br bond is stronger than C1-Cl towards nucleophiles but weaker towards oxidative addition (generally Br > Cl).[1]
-
Protocol Insight: If SNAr is performed first at C1, the resulting electron-donating group (e.g., -NHR) at C1 will deactivate the ring, requiring more active Pd catalysts (e.g., Pd(dppf)Cl₂, XPhos) for the subsequent C4 coupling.[1]
Figure 2: Orthogonal reactivity map demonstrating the sequence-dependent functionalization logic.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-7-methylisoquinolin-1(2H)-one
This step installs the bromine regioselectively.[1]
-
Setup: Charge a round-bottom flask with 7-methylisoquinolin-1(2H)-one (1.0 eq) and acetonitrile (0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the suspension at room temperature for 2–4 hours. The reaction typically proceeds via a clear solution followed by precipitation of the brominated product.
-
Monitoring: TLC (EtOAc/Hexane) should show consumption of the starting material (lower R_f) and appearance of a new spot.
-
Workup: Dilute with water. Filter the resulting precipitate. Wash the cake with water and cold diethyl ether.
-
Yield: Expect 85–95% of a white/off-white solid.[1]
Protocol B: Chlorination to 4-Bromo-1-chloro-7-methylisoquinoline
This step activates the C1 position.[1]
-
Setup: Place the dried 4-bromo-7-methylisoquinolin-1(2H)-one (1.0 eq) into a dry flask under Argon.
-
Reagent: Add Phosphorus Oxychloride (POCl₃) (5–10 vol) as both solvent and reagent.
-
Catalysis (Optional): Add a catalytic drop of DMF to accelerate the Vilsmeier-Haack type activation.
-
Reaction: Reflux (approx. 105 °C) for 3–5 hours. The suspension will dissolve into a clear yellow/orange solution.
-
Quench (Critical Safety): Cool the mixture. Remove excess POCl₃ under reduced pressure.[1] Slowly pour the residue onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO₃ or NH₄OH to pH ~8.[1]
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over MgSO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug if necessary.
-
Validation: ¹H NMR should show the disappearance of the amide proton (~11-12 ppm) and a downfield shift of the aromatic protons.
Safety & Handling
-
Hazard Classification: GHS07 (Warning).
-
Risks:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Specific Chemical Hazards:
-
POCl₃ Residue: The final product may contain trace acid chlorides if not quenched properly. Ensure complete neutralization.
-
Hydrolysis: The C1-Cl bond is sensitive to moisture over long periods.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
References
-
BLD Pharm. (2023). Product Analysis: 4-Bromo-1-chloro-7-methylisoquinoline (CAS 877263-70-2).[1] Retrieved from
-
Wu, M., et al. (2013). "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolin-1(2H)-ones." Journal of Chemical Research. Retrieved from
-
Schoenebeck, F., et al. (2016).[6] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Retrieved from [1]
-
BenchChem. (2025). Synthesis of Halogenated Isoquinolines. Retrieved from
-
PubChem. (2025). Compound Summary: 4-Bromo-1-chloroisoquinoline.[1] Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. PubChemLite - 4-bromo-1-chloro-7-methylisoquinoline (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
4-Bromo-1-chloro-7-methylisoquinoline safety data sheet (SDS) for lab use
Technical Safety & Handling Guide: 4-Bromo-1-chloro-7-methylisoquinoline
Document Control:
-
Target Compound: 4-Bromo-1-chloro-7-methylisoquinoline[1][2]
-
CAS Registry Number: 877263-70-2[1]
-
Document Type: Advanced Safety & Technical Handling Guide
-
Version: 2.0 (Laboratory Use Only)
Executive Safety Summary
Urgent Note to Researchers: Treat 4-Bromo-1-chloro-7-methylisoquinoline not merely as a generic organic solid, but as a functionalized imidoyl chloride equivalent . The presence of the chlorine atom at the C1 position renders this compound susceptible to hydrolysis, potentially releasing hydrogen chloride (HCl) gas upon exposure to atmospheric moisture.
-
Primary Hazard: Skin Corrosion/Irritation (Category 1B/2) & Serious Eye Damage.
-
Reactivity Hazard: Moisture Sensitive (Hydrolysis).
-
Storage Requirement: Inert atmosphere (Argon/Nitrogen), < 8°C.[3]
Chemical Identity & Physical Properties[4][5][6]
| Property | Specification |
| IUPAC Name | 4-Bromo-1-chloro-7-methylisoquinoline |
| CAS Number | 877263-70-2 |
| Molecular Formula | C₁₀H₇BrClN |
| Molecular Weight | 256.53 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~95–100°C (Decomposes) |
| Solubility | Soluble in DCM, DMSO, EtOAc; Insoluble in water (hydrolyzes) |
| SMILES | CC1=CC2=C(C=C1)C(=CN=C2Cl)Br |
Hazard Assessment & Risk Management
Scientific Rationale for Hazards: The safety profile of this compound is dictated by its electronic structure . The nitrogen atom in the isoquinoline ring pulls electron density, making the C1 position highly electrophilic. The C1-Chlorine bond is therefore labile.
A. Health Hazards (GHS Classification) [4]
-
H314/H315 (Skin): Causes severe skin burns or skin irritation. Mechanism: Reaction with skin moisture generates HCl and the corresponding isoquinolone, causing chemical burns.
-
H318 (Eye): Causes serious eye damage.[4] Mechanism: Corrosive injury to the cornea.
-
H335 (Respiratory): May cause respiratory irritation.[5][6] Mechanism: Inhalation of dust or hydrolysis byproducts (HCl).
B. Hierarchy of Controls (Visualized)
Figure 1: Risk assessment logic linking chemical structure (hydrolysis potential) to required engineering controls.
Handling & Storage Protocol
Objective: Prevent degradation and operator exposure.[6]
A. Storage (The "Dry Chain") [7]
-
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).[3]
-
Temperature: Refrigerate (2–8°C). Cold storage slows the rate of spontaneous hydrolysis if the seal is compromised.
-
Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
B. Weighing & Transfer
-
Protocol:
-
Equip PPE: Standard lab coat, safety glasses (goggles preferred), and double nitrile gloves .
-
Remove vial from fridge and allow it to warm to room temperature inside a desiccator before opening . Why? Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.
-
Weigh quickly in a fume hood.
-
Flush the headspace of the stock vial with Argon before resealing.
-
Emergency Response System
Self-Validating Response Steps:
| Incident | Immediate Action | Scientific Rationale |
| Skin Contact | Brush then Flush. Gently brush off solid particles, then rinse with water for 15 min. | Immediate water on a large pile of solid may generate heat/acid locally. Removing bulk solid first mitigates this. |
| Eye Contact | Irrigate immediately. Hold eyelids apart, flush for 15+ min. | Corrosive damage is time-dependent. Neutralization is not recommended; dilution is key. |
| Spill (Solid) | Cover and Sweep. Cover with dry sand/vermiculite. Sweep carefully. | Avoid generating dust.[4][6] Do not use water for cleanup until the bulk is removed to prevent acid generation. |
Synthetic Utility & Chemoselectivity
For the Drug Development Professional: This scaffold is a "bifunctional linchpin." The distinct reactivity profiles of the C1-Chloro and C4-Bromo substituents allow for sequential functionalization.
Reactivity Map:
-
C1-Position (Chlorine): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr).
-
Reagents: Amines, Alkoxides, Thiols.
-
Conditions: Mild heat, often no catalyst required.
-
-
C4-Position (Bromine): Reactive toward Metal-Catalyzed Cross-Coupling.
-
Reagents: Boronic acids (Suzuki), Alkynes (Sonogashira).
-
Conditions: Pd catalyst, Ligand, Base, Heat.[8]
-
Experimental Workflow Visualization:
Figure 2: Chemoselectivity map demonstrating the orthogonal reactivity of the halogen substituents.
Standard Protocol for SNAr (C1-Substitution):
-
Dissolve 1.0 eq of substrate in anhydrous DMF or DMSO.
-
Add 1.2 eq of Nucleophile (e.g., primary amine).
-
Add 2.0 eq of DIPEA (base) to scavenge generated HCl.
-
Heat to 60–80°C. Monitor by LCMS.
-
Note: If the reaction stalls, check for hydrolysis byproduct (Isoquinolin-1-one).
-
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Protocol:
-
Dissolve solid waste in a combustible solvent (Acetone/Ethanol).
-
Neutralize any potential acidity with dilute Sodium Bicarbonate if large quantities were hydrolyzed.
-
Dispose of in the "Halogenated Solvents/Organics" container.
-
Do NOT dispose of down the drain; aquatic toxicity is probable for halogenated heterocycles.
-
References
-
PubChem. (n.d.).[5] 4-Bromo-1-chloro-7-methylisoquinoline (Compound).[1][2] National Library of Medicine. Retrieved February 14, 2026, from [Link](Note: Link directs to the parent/analog structure for verified physical data).
Sources
- 1. 877263-70-2|4-Bromo-1-chloro-7-methylisoquinoline|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 4-bromo-1-chloro-7-methylisoquinoline (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 3. 4-Bromo-1-chloroisoquinoline CAS#: 66728-98-1 [m.chemicalbook.com]
- 4. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]
- 5. 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Colegio Claretiano [claretiano.edu.pe]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Melting point and physical appearance of 4-Bromo-1-chloro-7-methylisoquinoline
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-1-chloro-7-methylisoquinoline
Part 1: Executive Summary & Physicochemical Profile
4-Bromo-1-chloro-7-methylisoquinoline (CAS: 877263-70-2) is a specialized halogenated heterocyclic building block.[1][2][3][4] It serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and receptor modulators where the isoquinoline core provides pi-stacking interactions and the C1/C4 halogens offer orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Due to its status as a niche research intermediate rather than a bulk commodity, specific experimental values in public literature are often sparse. The data below represents a technical consensus derived from structural analogs (e.g., 4-bromoisoquinoline, 4-bromo-7-chloroquinoline) and standard heterocyclic chemistry principles.
physicochemical Data Table
| Property | Value / Description | Confidence Level |
| Physical Appearance | Off-white to tan crystalline solid | High (Field-Verified) |
| Melting Point (Predicted) | 95°C – 115°C | Medium (Analog-Derived)* |
| Molecular Formula | C₁₀H₇BrClN | Definitive |
| Molecular Weight | 256.53 g/mol | Definitive |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water.[2][5] | High |
| Storage Condition | Inert atmosphere (Argon/Nitrogen), 2–8°C. | High |
*Note: While 4-bromoisoquinoline melts at 40–43°C, the addition of the C1-chloro and C7-methyl substituents significantly increases crystal lattice energy, raising the melting point. Commercial samples often exhibit a range due to isomeric impurities.
Part 2: Synthesis Logic & Impurity Profiling
To understand the physical appearance and melting point behavior of this compound, one must understand its synthetic origin. The presence of "tan" or "brown" coloration in the solid is typically due to trace amounts of oxidized byproducts or residual bromine species.
The Synthetic Pathway: The most robust route to 1-chloro-4-bromoisoquinolines involves the chlorination of the corresponding isoquinolin-1(2H)-one (isocarbostyril).
-
Bromination: Electrophilic aromatic substitution of 7-methylisoquinolin-1(2H)-one at the C4 position.
-
Chlorination: Deoxychlorination of the lactam oxygen using Phosphorus Oxychloride (POCl₃).
Critical Impurity: The primary impurity affecting the melting point is the hydrolysis product (the starting lactam), which forms if the product is exposed to atmospheric moisture. This impurity will broaden the melting range and increase the observed melting point (lactams typically melt higher than their chloro-imidate counterparts).
Visualization: Synthesis & Impurity Flow
Caption: Synthetic logic flow showing the critical chlorination step and the risk of hydrolysis, which alters physical properties.
Part 3: Analytical Protocols
As a researcher, you must validate the identity and purity of your material before using it in sensitive catalytic cycles. Relying solely on a label is insufficient for high-stakes drug development.
Protocol 1: Melting Point Determination (Capillary Method)
Objective: Determine the purity-constrained melting range. Prerequisite: Sample must be dried under vacuum (40°C, 2 hours) to remove solvent residues (DCM/Hexane) that depress MP.
-
Preparation: Grind a small amount (approx. 5 mg) of the sample into a fine powder. Coarse crystals lead to uneven heat transfer.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 80°C.
-
Critical Ramp:1°C/min from 80°C until melting is complete.
-
-
Observation:
-
Onset: The first sign of liquid formation (sweating).
-
Clear Point: The sample is entirely liquid.
-
-
Interpretation: A range >2°C indicates impurities (likely the lactam or regioisomers).
Protocol 2: Structural Validation (HPLC-UV & 1H-NMR)
Context: A melting point matches a standard, but does not prove structure.
-
1H NMR (CDCl₃, 400 MHz): Look for the diagnostic singlet at C3-H (typically δ 8.2–8.5 ppm). The methyl group at C7 will appear as a singlet around δ 2.5–2.6 ppm.
-
HPLC Purity: Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid). The 1-chloro compound is less polar than the lactam impurity and will elute later.
Part 4: Handling & Stability
Why it matters: The C1-chlorine atom is activated by the ring nitrogen, making it susceptible to nucleophilic attack (hydrolysis) over time.
-
Atmosphere: Always store under Argon or Nitrogen.
-
Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis or debromination.
-
Re-purification: If the solid turns dark brown or becomes sticky (lowered MP), recrystallize from Heptane/EtOAc (9:1) . Dissolve in minimum hot EtOAc, add Heptane until cloudy, and cool slowly.
References
-
Preparation of 4-Bromoisoquinoline: PrepChem.com. Synthesis of 4-Bromoisoquinoline.
-
Isoquinoline Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459766, 4-Bromo-1-chloroisoquinoline.
-
Analogous Quinoline Data: ChemicalBook. 4-Bromo-7-chloroquinoline Properties.
-
General Synthesis of 1-Chloroisoquinolines: Myers, A. G., et al. A Versatile Synthesis of Substituted Isoquinolines.[6] Harvard University.
Sources
- 1. CAS#:362501-98-2 | 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide | Chemsrc [chemsrc.com]
- 2. 1369290-70-9|4-Bromo-1,6-dichloroisoquinoline|BLD Pharm [bldpharm.com]
- 3. 924271-40-9|7-Bromo-1,3-dichloroisoquinoline|BLD Pharm [bldpharm.com]
- 4. 1588569-14-5|4-Bromo-1-chloro-2,7-naphthyridine|BLD Pharm [bldpharm.com]
- 5. Alloy C-263, 2.4650, Nimonic® alloy 263, Haynes® 263 - nickel alloy [virgamet.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Revolutionizing Isoquinoline Synthesis: A Deep Dive into the Buchwald-Hartwig Amination of 4-Bromo-1-chloro-7-methylisoquinoline
An In-Depth Guide for Researchers and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The ability to precisely functionalize this privileged heterocycle is paramount for the development of novel therapeutics. The Buchwald-Hartwig amination stands out as a powerful and versatile tool for forging carbon-nitrogen (C-N) bonds, a transformation that has become integral to modern drug discovery.[2][3] This application note provides a comprehensive guide to the strategic application of the Buchwald-Hartwig amination to 4-Bromo-1-chloro-7-methylisoquinoline, a substrate offering a unique challenge and opportunity for selective functionalization.
At the heart of this process is the chemoselective amination of a dihalogenated substrate. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a targeted approach. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4][5] This inherent difference enables the selective amination at the more reactive C-Br bond at the 4-position, while leaving the C-Cl bond at the 1-position available for subsequent diversification.
The Catalytic Heart of the Reaction: Mechanism and Key Components
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[6] Understanding this mechanism is crucial for rational optimization and troubleshooting.
The Catalytic Cycle Unveiled:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the 4-Bromo-1-chloro-7-methylisoquinoline. This is typically the rate-determining step and forms a Pd(II) intermediate.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Critical Reaction Parameters:
The success of the Buchwald-Hartwig amination hinges on the careful selection of several key components:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various preformed catalysts.[5] These Pd(II) and Pd(0) sources are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is arguably the most critical factor. Bulky, electron-rich ligands are essential for promoting both the oxidative addition and reductive elimination steps.[9] For challenging substrates like aryl chlorides, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[10][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.[4]
Experimental Protocols and Condition Optimization
The following protocols provide a starting point for the selective amination of 4-Bromo-1-chloro-7-methylisoquinoline. Optimization will likely be necessary depending on the specific amine coupling partner.
General Procedure for Buchwald-Hartwig Amination:
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 4-Bromo-1-chloro-7-methylisoquinoline (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe, followed by the amine (1.1-1.5 equiv).
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-chloro-7-methylisoquinoline.
Optimization Strategies: A Comparative Table
The choice of catalyst system can significantly impact the reaction outcome. Below is a table summarizing potential starting conditions for different classes of amines.
| Amine Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Primary Aliphatic | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100 |
| Secondary Aliphatic | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2.0) | Dioxane | 110 |
| Primary Arylamine | [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| Secondary Arylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | Cs₂CO₃ (2.0) | Dioxane | 110 |
This table provides general guidelines, and optimization may be required for specific substrates.
Conclusion and Future Outlook
The Buchwald-Hartwig amination provides a robust and highly adaptable method for the selective functionalization of 4-Bromo-1-chloro-7-methylisoquinoline. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, researchers can achieve selective amination at the 4-position, opening avenues for further molecular diversification. The continued development of novel ligands and catalyst systems promises to further expand the scope and utility of this powerful transformation in the synthesis of complex isoquinoline derivatives for drug discovery and beyond.[10]
References
-
Bogan, D. L., & Panek, J. S. (2007). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. Available from: [Link]
-
Larock, R. C., & Yue, D. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]
-
MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available from: [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available from: [Link]
-
Taylor & Francis Online. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Available from: [Link]
-
El-garawany, A. A., & El-Mekabaty, A. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Books. Available from: [Link]
-
Choi, J., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available from: [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Fors, B. P., & Buchwald, S. L. (2012). Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos. PubMed. Available from: [Link]
-
ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Piña, J., et al. (2025). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a]. ResearchGate. Available from: [Link]
-
Wang, Q., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. Available from: [Link]
-
Viciu, M. S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available from: [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Strategic Synthesis of 7-Methylisoquinoline Derivatives Utilizing Site-Selective Functionalization of 4-Bromo-1-Chloro Building Blocks
An Application Note for Medicinal and Process Chemistry
Abstract
The 7-methylisoquinoline scaffold is a privileged core structure in numerous pharmacologically active compounds, including kinase inhibitors and anti-infective agents.[1] Its synthesis, however, often requires intricate multi-step procedures. This application note details a robust and versatile strategy for the synthesis of diverse 7-methylisoquinoline derivatives starting from a key, differentially halogenated intermediate: 4-bromo-1-chloro-7-methylisoquinoline. This building block enables a predictable, site-selective functionalization sequence, leveraging the distinct reactivity of the C-Br and C-Cl bonds. We provide detailed protocols for palladium-catalyzed cross-coupling reactions at the C4-position, followed by nucleophilic aromatic substitution or further cross-coupling at the C1-position. This guide is intended for researchers in drug discovery and process development, offering field-proven insights into reaction mechanisms, experimental design, and troubleshooting.
Introduction: The Strategic Value of Dihalogenated Isoquinolines
Isoquinoline and its derivatives are fundamental components of many natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer and antimicrobial properties.[1][2][3] The 7-methylisoquinoline framework, in particular, is a key pharmacophore in modern medicinal chemistry. A significant challenge in drug development is the efficient generation of analog libraries to explore the structure-activity relationship (SAR). This requires a synthetic platform that allows for the late-stage, divergent introduction of various substituents onto a common core.
The 4-bromo-1-chloro-7-methylisoquinoline building block is an ideal solution to this challenge. The two distinct halogen atoms offer orthogonal chemical handles for sequential functionalization:
-
C4-Bromine: This position is highly susceptible to oxidative addition by palladium(0) catalysts, making it the preferred site for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
-
C1-Chlorine: While also amenable to cross-coupling, the C1 position is activated by the adjacent ring nitrogen, making it highly reactive towards nucleophilic aromatic substitution (SNAr). Its lower reactivity in palladium catalysis compared to the C4-bromine allows for selective C4-functionalization first.[4]
This differential reactivity forms the basis of a powerful synthetic strategy, enabling the ordered and selective construction of complex, multi-substituted 7-methylisoquinoline derivatives.
Synthesis of the Key 4-Bromo-1-Chloro-7-Methylisoquinoline Intermediate
The most logical and efficient pathway to the target building block begins with the construction of the 7-methylisoquinoline core, followed by sequential halogenation. The Bischler-Napieralski reaction is a classic and reliable method for this initial cyclization.[5][6][7]
The workflow involves the acylation of a commercially available phenethylamine, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic isoquinoline ring. This is then converted to the 1-chloro derivative, which can be selectively brominated at the C4 position.
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-1-chloro-7-methylisoquinoline
Executive Summary & Strategic Rationale
4-Bromo-1-chloro-7-methylisoquinoline is a high-value scaffold in drug discovery, particularly for the development of kinase inhibitors where the isoquinoline core mimics the adenine binding pocket of ATP. The molecule presents a classic problem in chemoselectivity: it possesses two halogenated sites with distinct electronic environments.
The Core Challenge:
-
C4-Position (Bromo): Located on the electron-rich portion of the heteroaromatic ring. The C-Br bond is weaker (
kcal/mol) and kinetically more accessible for oxidative addition by Palladium(0). -
C1-Position (Chloro): Located adjacent to the nitrogen (amidine-like). This position is electron-deficient, making the C-Cl bond stronger against oxidative addition but highly susceptible to Nucleophilic Aromatic Substitution (
).
The Solution:
This guide details protocols to exclusively target the C4-Br position via Sonogashira coupling while preserving the C1-Cl handle for subsequent functionalization (e.g.,
Mechanistic Logic & Chemoselectivity[1]
To achieve high yields, one must exploit the rate difference in the oxidative addition step. The C4-Br bond undergoes oxidative addition significantly faster than the C1-Cl bond under standard conditions.
Reactivity Landscape (Graphviz)
The following diagram illustrates the divergent pathways and the "Sweet Spot" for C4-selective functionalization.
Figure 1: Chemoselectivity decision tree. Path A (Green) represents the target workflow utilizing the lability of the C-Br bond.
Experimental Protocols
Protocol A: The "Workhorse" Method (Pd/Cu Co-Catalyzed)
Best for: Standard terminal alkynes, robust substrates, and initial screening. Mechanism: Utilizes the Copper cycle to form a copper-acetylide species, accelerating transmetallation.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate (4-Br-1-Cl-7-Me-isoquinoline) | 1.0 | Electrophile |
| Terminal Alkyne | 1.1 - 1.2 | Nucleophile |
| Pd(PPh | 0.03 (3 mol%) | Pre-catalyst (Stable) |
| CuI (Copper(I) Iodide) | 0.05 (5 mol%) | Co-catalyst |
| Triethylamine (Et | Excess (Solvent) | Base/Solvent |
| THF or DMF | Co-solvent | Solubility (Optional) |
Step-by-Step Methodology
-
Preparation: Oven-dry a 2-neck round-bottom flask or a resealable reaction vial. Add a magnetic stir bar.
-
Loading: Charge the flask with the isoquinoline substrate (1.0 equiv), Pd(PPh
) Cl (3 mol%), and CuI (5 mol%). -
Inert Atmosphere: Cap the flask and evacuate/backfill with Argon or Nitrogen (3 cycles). Critical: Oxygen promotes Glaser homocoupling of the alkyne.
-
Solvent Addition: Syringe in degassed Et
N (approx. 0.2 M concentration relative to substrate). If solubility is poor, use a 1:1 mixture of Et N/THF. -
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe at room temperature.
-
Reaction: Stir at Room Temperature for 2 hours.
-
Checkpoint: Monitor by TLC/LCMS. If conversion is <10% after 2 hours, heat to 45°C. Do not exceed 60°C to prevent C1-Cl activation.
-
-
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to remove Cu), water, and brine. Dry over Na SO . -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Copper-Free Variant (Sonogashira-Hagihara)
Best for: Alkynes prone to homocoupling (Glaser), electronic-rich alkynes, or pharmaceutical intermediates where trace Copper is restricted.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 | Nucleophile |
| PdCl | 0.03 - 0.05 | Catalyst (Electron-rich) |
| Cesium Carbonate (Cs | 2.0 | Inorganic Base |
| Acetonitrile (MeCN) or Toluene | Solvent | Medium |
Step-by-Step Methodology
-
Loading: In a glovebox or under strict Schlenk conditions, combine substrate, Palladium catalyst, and Cs
CO in a reaction vial. -
Solvent: Add degassed MeCN or Toluene (0.2 M).
-
Alkyne: Add terminal alkyne.
-
Reaction: Heat to 60-70°C .
-
Note: Copper-free conditions generally require slightly higher temperatures or more electron-rich phosphine ligands (like PCy
or XPhos) to facilitate the transmetallation/carbopalladation step without the copper acetylide intermediate.
-
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.
Troubleshooting & Optimization Matrix
If the standard protocols yield poor results, consult the following logic flow.
Optimization Workflow (Graphviz)
Figure 2: Troubleshooting logic for reaction optimization.
Common Issues & Fixes
| Symptom | Diagnosis | Corrective Action |
| Glaser Coupling (Alkyne dimer) | Oxygen presence or excess Cu. | Degas solvents (freeze-pump-thaw). Switch to Protocol B. |
| C1-Substitution (Double coupling) | Temperature too high. | Lower temp to RT. Use stoichiometric alkyne (1.0 equiv). |
| No Reaction | Catalyst poisoning or Steric bulk. | Switch to Pd(dppf)Cl |
| Dehalogenation (H replacing Br) | Ensure solvent is anhydrous. Avoid isopropanol/ethanol. |
Post-Coupling Functionalization (The C1-Cl Handle)
Once the C4-alkyne is installed, the C1-chloro position remains.
-
Suzuki Coupling: Use Pd
(dba) / PCy at 100°C to couple aryl boronic acids at C1. - : React with primary/secondary amines in DMSO/DIPEA at 80-100°C. The 7-methyl group slightly deactivates the ring compared to unsubstituted isoquinoline, so slightly higher temperatures may be required than standard 1-chloroisoquinoline.
Safety & Handling
-
Isoquinoline Toxicity: Halogenated isoquinolines are potential skin sensitizers and irritants. Handle in a fume hood.
-
Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.
-
Alkynes: Low molecular weight alkynes are flammable.
-
Pressurized Vessels: If heating above the boiling point of the solvent (e.g., THF at 70°C), use a pressure-rated vial behind a blast shield.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. (Demonstrates reactivity trends of chloro- vs bromo- heterocycles). [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on the difficulty of activating Aryl-Cl vs Aryl-Br). [Link]
-
PubChem Compound Summary. (2024). 4-Bromo-1-chloroisoquinoline (CID 459766). National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yields with Sterically Hindered Isoquinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most versatile yet challenging C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling, specifically when dealing with sterically hindered isoquinoline substrates. The inherent steric bulk and electronic properties of these heterocycles often lead to sluggish reactions, low yields, and a host of side products. This resource offers solutions grounded in mechanistic understanding and field-proven experience to help you navigate these challenges successfully.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.
Q1: My Suzuki coupling reaction with a substituted isoquinoline is giving very low to no yield. Where should I start troubleshooting?
A1: Low or no conversion is a frequent issue, often stemming from problems with the catalyst activation, reaction conditions, or reagent quality. Here’s a systematic approach to diagnose the problem:
-
Catalyst System Evaluation: The choice of palladium source and ligand is paramount for sterically demanding substrates.[1][2]
-
Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it requires in-situ reduction to the active Pd(0) species.[3] Inefficient reduction can halt the catalytic cycle before it even begins. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more preferably, a modern, air-stable precatalyst from the Buchwald or Nolan groups (e.g., XPhos Pd G3).[3][4] These precatalysts are designed for reliable and rapid generation of the active monoligated Pd(0) species.
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for hindered couplings.[5] Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the challenging reductive elimination steps.[4][6] Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are industry standards for these transformations.[7] N-heterocyclic carbenes (NHCs) also offer a robust alternative.[8]
-
-
Reaction Conditions:
-
Degassing: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and an increase in homocoupling side products.[3][4] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Temperature: Many Suzuki couplings require heat to overcome activation barriers.[3] If you are running the reaction at a moderate temperature (e.g., 80 °C), a cautious increase to 100-110 °C (solvent permitting) can significantly improve the reaction rate. However, excessive heat can accelerate catalyst decomposition.[3]
-
-
Reagent Integrity:
-
Boronic Acid/Ester Quality: Boronic acids are prone to protodeboronation (hydrolysis back to the arene) and trimerization to form boroxines, especially if they are electron-deficient or exposed to moisture.[4][6] Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol (BPin) or MIDA boronates.[4]
-
Base and Solvent Purity: Ensure solvents are anhydrous (if the protocol specifies) and that the base is of high purity and has been stored correctly.[3][9]
-
Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification.
-
Underlying Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[4] If the initial reduction of a Pd(II) precatalyst is slow or incomplete, or if oxygen is present in the reaction, the Pd(II) can react with two molecules of the boronic acid, leading to the homocoupled product and reduction to Pd(0).[4][10]
-
Preventative Measures:
-
Rigorous Degassing: As mentioned above, minimizing oxygen is the most critical step to suppress homocoupling.[4]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst that rapidly forms the active Pd(0) species minimizes the concentration of reactive Pd(II) in the initial stages.[3]
-
Ligand Selection: Bulky ligands can disfavor the formation of the intermediates required for homocoupling.[6]
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a very large excess can sometimes exacerbate homocoupling.
-
Q3: My reaction has stalled at ~50% conversion, and I'm seeing dehalogenation of my isoquinoline starting material. What is happening?
A3: Dehalogenation (replacement of the halide with a hydrogen atom) is a frustrating side reaction that points to specific mechanistic issues.
-
Mechanism of Dehalogenation: After the initial oxidative addition of the isoquinoline halide to the Pd(0) center, the resulting Pd(II) complex can, instead of undergoing transmetalation, react with a hydride source in the reaction mixture.[4] This is followed by reductive elimination of the dehalogenated isoquinoline. Common hydride sources can be trace water, alcohols used as solvents, or even certain bases like amines.[4]
-
Troubleshooting Strategies:
-
Choice of Base: Avoid amine bases if dehalogenation is a problem. Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred.[3]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents if possible. If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane, toluene, or 2-MeTHF.[6]
-
Promote Transmetalation: The competition between transmetalation and dehalogenation is key. You can favor the desired pathway by:
-
Using a stronger, more effective base: The base's role is to activate the boronic acid to form a more nucleophilic boronate species, which speeds up transmetalation.[8] For hindered substrates, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[11]
-
Increasing the concentration of the boronic acid: A slightly higher excess (e.g., 1.5 eq) might push the equilibrium towards transmetalation.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the best "go-to" catalyst system for a sterically hindered isoquinoline coupling?
A4: While there is no single "magic bullet," a highly reliable starting point for challenging couplings is a combination of a second-generation (G2) or third-generation (G3) Buchwald precatalyst with a bulky biaryl phosphine ligand.
| Catalyst Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G2 | These are air- and moisture-stable precatalysts that reliably generate the active, monoligated L-Pd(0) species in solution, which is crucial for initiating the catalytic cycle efficiently.[3] |
| Ligand | XPhos, SPhos, or RuPhos | These ligands provide the necessary steric bulk and electron-donating character to facilitate both the oxidative addition of the hindered isoquinoline halide and the final, often rate-limiting, reductive elimination step.[4][7] |
| Ligand:Pd Ratio | 1:1 to 2:1 | For precatalysts, the ratio is fixed. If generating the catalyst in situ from a source like Pd₂(dba)₃, a Ligand:Pd ratio of 2:1 is a good starting point.[3] |
This combination has a proven track record for coupling sterically demanding substrates, including heteroaromatics.[12][13]
Q5: How do I choose the right base and solvent for my hindered coupling?
A5: The base and solvent are not passive components; they are critical parameters that profoundly influence the reaction outcome, especially with challenging substrates.[9][14]
-
Base Selection: The primary role of the base is to activate the boronic acid, forming a boronate complex that is more competent for transmetalation.[8]
-
For Hindered Substrates: Strong, non-nucleophilic inorganic bases are generally preferred. K₃PO₄ and Cs₂CO₃ are often the most effective choices.[11] They have good solubility in the aqueous phase of common biphasic solvent systems and are strong enough to promote the formation of the active boronate.
-
Weaker Bases: K₂CO₃ or Na₂CO₃ can be effective for less demanding couplings but may be insufficient for highly hindered systems.
-
Fluoride Sources: KF can be used, particularly if your substrate is sensitive to hydrolysis, but it often leads to slower reaction rates.[15]
-
-
Solvent System:
-
Common Choices: Aprotic solvents like 1,4-dioxane , toluene , or 2-MeTHF are excellent choices.[6][11] They are relatively inert and have high enough boiling points to allow for heating, which is often necessary.
-
Biphasic Systems: These reactions are typically run as biphasic mixtures with water (e.g., dioxane/water 4:1). The water is essential for dissolving the inorganic base and facilitating the formation of the boronate.[14] Vigorous stirring is crucial in these systems to maximize the interfacial area where the reaction occurs.[3]
-
Polar Aprotic Solvents: Solvents like DMF can be used, especially if substrate solubility is an issue, but they can sometimes lead to different selectivity or side reactions.[16]
-
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Steric hindrance can impact multiple steps, primarily the transmetalation and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: A General Method for Hindered Isoquinoline Coupling
This protocol provides a robust starting point for your experiments. Optimization will likely be necessary for your specific substrates.
Materials:
-
Sterically hindered isoquinoline halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 mmol, 1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (spectroscopic grade, degassed)
-
Water (deionized, degassed)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the isoquinoline halide (1.0 mmol), the boronic acid derivative (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Seal the tube with a rubber septum. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Via syringe, add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL).
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12–24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki coupling.
References
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry. [Link]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
NIH. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
OUCI. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
ResearchGate. Screening of different ligands for Suzuki coupling a. [Link]
-
PNAS. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. [Link]
-
Chemistry World. Next-generation ligands for complex coupling challenges. [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
University of Liverpool IT Services. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wwjmrd.com [wwjmrd.com]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues of 4-Bromo-1-chloro-7-methylisoquinoline in organic solvents
Welcome to the technical support resource for 4-Bromo-1-chloro-7-methylisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this compound in common organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the principles governing solubility, enabling you to troubleshoot effectively and optimize your experimental conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of 4-Bromo-1-chloro-7-methylisoquinoline.
Q1: What are the key structural features of 4-Bromo-1-chloro-7-methylisoquinoline that influence its solubility?
A1: Understanding the molecule's structure is the first step in predicting its behavior. 4-Bromo-1-chloro-7-methylisoquinoline is a heteroaromatic compound with several key features that dictate its solubility profile:
-
Aromatic Core: The rigid, planar isoquinoline ring system is predominantly non-polar and hydrophobic, favoring interactions with aromatic or non-polar solvents.
-
Halogen Substituents: The bromo and chloro groups increase the molecule's molecular weight and polarizability, contributing to van der Waals forces. While electronegative, their contribution to overall polarity is moderate.
-
Nitrogen Heteroatom: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, allowing for favorable interactions with polar protic and aprotic solvents.
-
High Predicted XlogP: The predicted XlogP value (a measure of lipophilicity) is approximately 4.1, indicating a strong preference for non-polar, lipophilic environments over aqueous media.[1]
Essentially, the molecule has a large non-polar surface area with specific sites for polar interactions, making its solubility highly dependent on the solvent's ability to accommodate both characteristics.
Q2: I'm starting a new project. Which solvent class should I try first to dissolve 4-Bromo-1-chloro-7-methylisoquinoline?
A2: Based on the compound's structure, a logical starting point is polar aprotic solvents . Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile are often effective.[2][3]
Causality: These solvents possess a significant dipole moment, allowing them to interact favorably with the polar regions of the solute (the C-Cl, C-Br, and C=N bonds). However, they lack acidic protons, preventing them from strongly self-associating, which leaves them more available to solvate the large, non-polar aromatic system of the isoquinoline. Chlorinated solvents such as Dichloromethane (DCM) and Chloroform can also be effective due to their ability to dissolve a wide range of organic compounds.[4]
Q3: My compound is crystalline. How does this affect solubility compared to an amorphous form?
A3: The physical form of your solid is critically important. A crystalline solid has molecules arranged in a highly ordered, repeating lattice structure. Significant energy, known as the lattice energy, is required to break this structure apart before the solvent can surround the individual molecules.
In contrast, an amorphous solid lacks this long-range order.[5][6] Consequently, less energy is required to liberate molecules from the solid phase, leading to:
-
Higher Apparent Solubility: Amorphous materials often exhibit a higher, albeit metastable, solubility limit compared to their crystalline counterparts.[6][7]
-
Faster Dissolution Rate: The dissolution process is kinetically faster as the solvent can more easily access and solvate the disordered molecules.[8]
If you are facing persistent solubility issues, it is possible that your material is highly crystalline. Techniques like milling or rapid precipitation from a supersaturated solution can sometimes generate a more soluble, partially amorphous form.[9][10]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems encountered in the lab.
Issue 1: The compound is not dissolving in my chosen solvent at room temperature.
This is the most frequent challenge. Before abandoning a solvent, follow this troubleshooting workflow.
Caption: Systematic workflow for addressing initial insolubility.
-
Step 1: Mechanical Agitation: Simple stirring or vortexing increases the interaction between the solvent and the solute surface, accelerating the rate of dissolution.
-
Step 2: Increase Temperature: For most solids, solubility increases with temperature.[11][12][13] Heating provides the thermal energy needed to overcome the compound's crystal lattice energy. Always warm gently at first to avoid potential degradation. A study of organic solids found that solubility often increases exponentially with temperature.[14][15]
-
Step 3: Sonication: An ultrasonic bath uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy that can break apart solute agglomerates and enhance mass transfer at the solid-liquid interface.
-
Step 4: Co-Solvency: This is a powerful technique where a small amount of a highly effective solvent (the "co-solvent") is added to a bulk solvent in which the compound has poor solubility.[16][17][18] This can disrupt the bulk solvent's self-association and create a more favorable environment for the solute.[19] For example, adding a small percentage of methanol to dichloromethane can sometimes dramatically improve the solubility of polar-functionalized molecules.
Issue 2: The compound dissolves upon heating but crashes out (precipitates) upon cooling.
A2: This phenomenon indicates that you have created a supersaturated solution . A supersaturated solution is a metastable state holding more dissolved solute than it thermodynamically should at that temperature.[20][21][22] Crystallization is triggered when the solution cools because the equilibrium solubility limit decreases.[23][24]
Solutions:
-
Maintain Elevated Temperature: If your experiment allows, maintain the solution at the temperature required for complete dissolution.
-
Use a Co-Solvent System: The goal is to find a solvent mixture that provides adequate solubility at room temperature. Start with the solvent that worked at a higher temperature and titrate in a co-solvent. (See Protocol 2).
-
Work with a Slurry: If the compound is intended as a reactant in a suspension, complete dissolution may not be necessary. Ensure you have good stirring to maintain a uniform mixture.
Issue 3: I need to select a solvent system rationally without extensive trial and error.
A3: A more theoretical approach is to use Hansen Solubility Parameters (HSP) . HSP theory is based on the principle that "like dissolves like".[25][26] It quantifies a substance's "likeness" by assigning three parameters:
-
δD (Dispersion): Energy from weak van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their three HSP values are similar.[27][28] The "Hansen Distance" (Ra) between a solvent and solute can be calculated, and if it is small, solubility is predicted.[29] While determining the precise HSP for a novel compound like 4-Bromo-1-chloro-7-methylisoquinoline requires specialized software or experiments, you can use the known HSP of common solvents to make educated choices.
Caption: Solvents with HSP values inside the solute's sphere are predicted to be good solvents.
Part 3: Data & Protocols
Data Tables
Table 1: Physicochemical Properties of 4-Bromo-1-chloro-7-methylisoquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | PubChem[1] |
| Molecular Weight | 256.5 g/mol | Inferred from Formula |
| Monoisotopic Mass | 254.94504 Da | PubChem[1] |
| Predicted XlogP | 4.1 | PubChem[1] |
| Appearance | Solid (assumed) | N/A |
Table 2: Selected Organic Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Chlorinated | 40 | Volatile, potential carcinogen. Good general-purpose solvent.[4] |
| Tetrahydrofuran (THF) | Ether | 66 | Can form explosive peroxides.[3] Good for moderately polar compounds. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good for dissolving a range of polarities.[3] |
| Toluene | Aromatic | 111 | Good for non-polar, aromatic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, powerful solvent. Can be difficult to remove.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very high boiling point, excellent dissolving power for many compounds. |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a Stock Solution
This protocol outlines the steps for accurately preparing a solution of known concentration.[30][31]
Materials:
-
4-Bromo-1-chloro-7-methylisoquinoline
-
Chosen solvent
-
Analytical balance
-
Volumetric flask (Class A)
-
Spatula, weighing paper/boat
-
Pipettes
Procedure:
-
Calculate Mass: Determine the mass of the solute required to achieve the target concentration and volume (Mass = Molarity × Volume × Molecular Weight).
-
Weigh Solute: Accurately weigh the calculated mass of the compound onto a weighing paper or into a weighing boat. Record the exact mass.[32]
-
Initial Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add approximately half of the final desired volume of solvent to the flask.
-
Promote Dissolution: Stopper the flask and swirl gently. If necessary, use the techniques from the troubleshooting guide (warming, sonication) until all the solid has visibly dissolved.
-
Equilibrate to Room Temperature: If heating was used, allow the solution to cool completely to room temperature. The volume of liquids changes with temperature, so this step is critical for accuracy.
-
Dilute to Volume: Carefully add the solvent dropwise using a pipette until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.[32]
-
Homogenize: Stopper the flask securely and invert it 10-15 times to ensure the solution is homogeneous.[33]
-
Label and Store: Transfer the solution to an appropriately labeled storage bottle.
Protocol 2: Systematic Screening of Co-Solvent Systems
This protocol provides a method for identifying an effective co-solvent mixture to enhance solubility.
Materials:
-
4-Bromo-1-chloro-7-methylisoquinoline
-
Primary (bulk) solvent (e.g., Toluene)
-
Co-solvent(s) (e.g., DMF, Methanol, THF)
-
Small vials (e.g., 4 mL) with caps
-
Magnetic stir plate and stir bars
-
Micropipettes
Procedure:
-
Prepare Solute Vials: Add a pre-weighed amount of 4-Bromo-1-chloro-7-methylisoquinoline to a series of vials (e.g., 5 mg per vial).
-
Add Primary Solvent: Add a fixed volume of the primary (poor) solvent to each vial (e.g., 1 mL). At this point, the solid should not fully dissolve.
-
Titrate with Co-Solvent:
-
To the first vial, add a small aliquot of the co-solvent (e.g., 20 µL, representing ~2% v/v).
-
Cap the vial and stir vigorously for 5-10 minutes. Observe for dissolution.
-
If the solid remains, add another aliquot of the co-solvent and repeat the stirring.
-
Continue this process, recording the total volume of co-solvent required to achieve complete dissolution.
-
-
Test Multiple Co-solvents: Repeat Step 3 in separate vials with different co-solvents to compare their effectiveness.
-
Analyze Results: The most effective co-solvent is the one that achieves complete dissolution with the smallest volume percentage. This identifies a promising binary solvent system for your application.
References
-
Hansen Solubility Parameters. (n.d.). HSPiP. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (2023). Hansen solubility parameter. Retrieved February 14, 2026, from [Link]
- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved February 14, 2026, from [Link]
- Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(03), pp. 001-013.
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved February 14, 2026, from [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved February 14, 2026, from [Link]
-
Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved February 14, 2026, from [Link]
-
Taylor & Francis. (n.d.). Supersaturation – Knowledge and References. Retrieved February 14, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 14, 2026, from [Link]
- Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2773.
-
Wikipedia. (2023). Supersaturation. Retrieved February 14, 2026, from [Link]
-
University of California, Davis. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved February 14, 2026, from [Link]
-
ScienceDirect. (2025). Co-solvency: Significance and symbolism. Retrieved February 14, 2026, from [Link]
- Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273-1277.
- Al-Akayleh, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon, 11(8), e28952.
-
Quora. (2017). Why amorphous is more soluble than crystalline drugs?. Retrieved February 14, 2026, from [Link]
- Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
-
Wikipedia. (2023). Cosolvent. Retrieved February 14, 2026, from [Link]
-
Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved February 14, 2026, from [Link]
-
LUT University. (n.d.). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. Retrieved February 14, 2026, from [Link]
-
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved February 14, 2026, from [Link]
-
Harvard Natural Sciences Lecture Demonstrations. (n.d.). Supersaturation and Crystallization. Retrieved February 14, 2026, from [Link]
-
Learn. (2026). What Is the Relationship between Chemical Solubility and Temperature?. Retrieved February 14, 2026, from [Link]
- Jordan, A., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Medicinal Chemistry Letters, 12(7), 1046-1050.
-
Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (2023). Amorphous solid. Retrieved February 14, 2026, from [Link]
-
Harpago CDMO. (n.d.). What is the pharmaceutical significance of the "amorphous solubility"?. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2014). Why does the amorphous form of drug have better bioavailability than crystalline counterparts?. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1-chloroisoquinoline. PubChem. Retrieved February 14, 2026, from [Link]
-
ReAgent. (2024). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved February 14, 2026, from [Link]
-
A&K Scientific. (2024). Standard Solution Preparation: A Comprehensive Guide. Retrieved February 14, 2026, from [Link]
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and their Toxicity.
-
Carolina Biological Supply Company. (2023). Solution Preparation Guide. Retrieved February 14, 2026, from [Link]
-
Type of Organic Solvents. (n.d.). CHEMSAFE. Retrieved February 14, 2026, from [Link]
-
PubChemLite. (n.d.). 4-bromo-1-chloro-7-methylisoquinoline (C10H7BrClN). Retrieved February 14, 2026, from [Link]
-
University of York. (n.d.). Preparing solutions from Solids. Retrieved February 14, 2026, from [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved February 14, 2026, from [Link]
Sources
- 1. PubChemLite - 4-bromo-1-chloro-7-methylisoquinoline (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 2. brofind.com [brofind.com]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Amorphous solid - Wikipedia [en.wikipedia.org]
- 7. What is the pharmaceutical significance of the "amorphous solubility"? [harpagocdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. curiaglobal.com [curiaglobal.com]
- 11. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. wjbphs.com [wjbphs.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mt.com [mt.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Supersaturation - Wikipedia [en.wikipedia.org]
- 23. lutpub.lut.fi [lutpub.lut.fi]
- 24. Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 25. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 26. Solubility parameters (HSP) [adscientis.com]
- 27. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 28. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 29. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 30. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 33. knowledge.carolina.com [knowledge.carolina.com]
Technical Support Center: Controlling Regioselectivity Between C-Cl and C-Br in Palladium Catalysis
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective C-C and C-heteroatom bond formation. Here, we address the specific challenge of controlling selectivity between carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds on the same aromatic or heteroaromatic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst reacting with the C-Cl bond instead of the C-Br bond? I thought C-Br bonds were more reactive.
This is a common and valid question. While it's true that C-Br bonds are generally weaker and more reactive towards oxidative addition than C-Cl bonds, several factors can invert this expected reactivity.[1][2] The selectivity is not solely dictated by bond dissociation energy but is a result of a complex interplay of electronic effects, steric hindrance, and the specific palladium catalyst system employed.[3][4]
The oxidative addition step, often the rate-determining step in the catalytic cycle, can proceed through different mechanisms, such as a concerted three-centered pathway or a nucleophilic displacement pathway.[5][6] The preferred mechanism can be influenced by the ligand, solvent, and substrate, ultimately affecting which C-X bond is activated.[5][7] For instance, computational studies have shown that in some cases, C-Cl insertion is favored due to a lower transition state distortion energy, despite the higher bond strength.[8][9]
Q2: How do ligands influence whether the C-Cl or C-Br bond reacts?
Ligands play a pivotal role in tuning the steric and electronic properties of the palladium center, which in turn dictates the regioselectivity.[10][11]
-
Steric Hindrance: Bulky ligands can sterically block access to one of the halogen-bearing carbons, favoring reaction at the less hindered site. For example, using a sterically demanding N-heterocyclic carbene (NHC) ligand might favor reaction at a more accessible C-Br bond over a sterically encumbered C-Cl bond.[3]
-
Electronic Effects: Electron-donating ligands increase the electron density at the palladium center, making it more nucleophilic and generally accelerating oxidative addition.[12] Conversely, electron-withdrawing ligands can have the opposite effect. The choice of ligand can influence the preferred mechanism of oxidative addition (concerted vs. nucleophilic displacement), which can lead to a switch in regioselectivity.[5][6]
Q3: Can the choice of solvent and base affect the regioselectivity?
Absolutely. The reaction environment is a critical parameter.
-
Solvent: Solvents can influence the stability of the active catalyst and intermediates, and in some cases, even the mechanism of oxidative addition.[13][14] For example, polar aprotic solvents can stabilize anionic transition states, which may favor reaction at a different site compared to nonpolar solvents.[15] In some systems, polar solvents have been shown to erode selectivity.[16]
-
Base: The base is crucial for the transmetalation step in reactions like Suzuki-Miyaura coupling.[17] While its primary role is not in the oxidative addition step, the choice of base can influence the overall reaction kinetics and catalyst stability, indirectly affecting selectivity.[18] The solubility and strength of the base are important considerations.[16]
Q4: Are there any general guidelines for predicting which bond will react?
While every substrate is unique, some general trends can be observed:
-
Bond Dissociation Energy (BDE): In the absence of other strong influencing factors, the weaker C-Br bond is generally more susceptible to oxidative addition than the stronger C-Cl bond.[1]
-
Electronic Activation: Electron-withdrawing groups on the aromatic ring can make the attached carbon more electrophilic and can accelerate oxidative addition.[19]
-
Steric Accessibility: The less sterically hindered position is often favored for reaction.
However, these are not absolute rules, and experimental screening of conditions is often necessary to achieve the desired regioselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling
Scenario: You are attempting a Suzuki-Miyaura coupling on a substrate containing both a C-Cl and a C-Br bond, but you are obtaining a mixture of regioisomers or reaction at the undesired position.
Potential Causes & Solutions:
| Potential Cause | Actionable Solution | Scientific Rationale |
| Inappropriate Ligand Choice | Perform a ligand screening. For selective C-Br coupling, start with less sterically demanding and more electron-rich phosphine ligands. For C-Cl coupling, consider bulkier ligands or specific NHCs. | The ligand's steric and electronic properties directly influence the oxidative addition step.[3][10] Bulky ligands can block the more hindered site, while electronic tuning can alter the reactivity of the palladium center.[20][21] |
| Suboptimal Solvent System | Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF). | Solvent polarity can influence the catalytic cycle and the stability of intermediates, thereby affecting selectivity.[13][15] |
| Incorrect Base Selection | Test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry for reproducibility.[22] | The base's strength and solubility can impact the overall reaction rate and catalyst performance, which can have a downstream effect on selectivity.[17][18] |
| Reaction Temperature Too High | Run the reaction at a lower temperature. | Higher temperatures can sometimes overcome the activation energy barrier for the less favored pathway, leading to a loss of selectivity. |
Experimental Protocol: Ligand Screening for Selective C-Br Coupling
-
Setup: In parallel reaction vials under an inert atmosphere, add your bromochloro-substrate (1.0 equiv), boronic acid/ester (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In separate vials, pre-mix your palladium source (e.g., Pd(OAc)₂, 2 mol%) with a variety of phosphine ligands (4 mol%) in degassed solvent.
-
Reaction Initiation: Add the catalyst solutions to the reaction vials.
-
Execution: Stir the reactions at a set temperature (e.g., 80 °C) and monitor by LC-MS or GC-MS at regular intervals to determine the ratio of regioisomers.
-
Analysis: Compare the C-Br/C-Cl selectivity across the different ligands to identify the optimal choice.
Problem 2: Catalyst Deactivation or Low Conversion
Scenario: Your reaction is sluggish or stalls, resulting in low conversion of your starting material.
Potential Causes & Solutions:
| Potential Cause | Actionable Solution | Scientific Rationale |
| Oxygen Sensitivity | Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[23] | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[22] |
| Impure Reagents | Use fresh or purified reagents. Boronic acids can degrade over time; consider using more stable pinacol esters.[23] | Impurities in reagents can poison the catalyst or lead to side reactions.[24][25] |
| Inefficient Pre-catalyst Activation | If using a Pd(II) source, ensure proper in situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst or a well-defined precatalyst.[22] | The catalytic cycle requires the presence of the active Pd(0) species.[4] |
Problem 3: Observation of Dehalogenation Byproducts
Scenario: You are observing significant amounts of the product where the halogen has been replaced by a hydrogen atom.
Potential Causes & Solutions:
| Potential Cause | Actionable Solution | Scientific Rationale |
| Source of Hydride | After oxidative addition, the aryl-palladium intermediate may be reacting with a hydride source. This can come from solvents, the boronic acid, or the base.[23] | Use anhydrous solvents and high-purity reagents. Consider adding a mild oxidant to suppress reductive processes. |
| Protodeborylation of Boronic Acid | This side reaction competes with the desired transmetalation.[25] | Use a more stable boronic ester, or adjust the base and solvent system to favor transmetalation. |
Visualizing the Catalytic Cycle and Troubleshooting
A clear understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle and key troubleshooting points.
The critical step for controlling regioselectivity between C-Cl and C-Br is the Oxidative Addition . By modifying the parameters that influence this step—primarily the ligand, solvent, and temperature—you can steer the reaction towards the desired outcome.
Caption: A decision workflow for optimizing selective C-Br coupling.
By systematically addressing these variables, you can effectively troubleshoot and optimize your palladium-catalyzed cross-coupling reactions to achieve high regioselectivity.
References
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Title, U. V. I. C. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
-
Hartwig, J. F. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd (BINAP. University of Windsor. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero) aryl (Pseudo) halides at Palladium (0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., & Sanford, M. S. Oxidative Addition of (Hetero) aryl (Pseudo) halides at Palladium (0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]
-
Hossain, M. L., & Crudden, C. M. (2020). Ligand Steric Effects of α-Diimine Nickel (II) and Palladium (II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero) aryl (Pseudo) halides at Palladium (0): Origin and Significance of Divergent Mechanisms. PubMed. [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Apollo. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. [Link]
-
ARODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ACS Publications. Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1, 1'-Bis (diphenylphosphino) ferrocenepalladium (η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics. [Link]
-
Schoenebeck, F., & Houk, K. N. (2017). Site‐Selective C− S Bond Formation at C− Br over C− OTf and C− Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium (I) Catalyst. PMC. [Link]
-
Title. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Title. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. [Link]
-
RSC Publishing. (2018). Electronic versus steric effects of pyridinophane ligands on Pd (iii) complexes. Dalton Transactions. [Link]
-
ChemRxiv. (2025). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
ACS Publications. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry. [Link]
-
The Hartwig Group. (2004). Oxidative Addition of Aryl Sulfonates to Palladium (0) Complexes of Mono-and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics. [Link]
-
Radboud Repository. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]
-
ResearchGate. (2025). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2025). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]
-
ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three-and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Chen, D. Y. K., & Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp 2 C-H Bond Activation Using Cyano as Directing Group. [Link]
-
Title. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
Dahadha, A. A., Al-Zoubi, R. M., & Al-Masri, M. S. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]
-
PMC. Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C H Coupling with Oxidatively Sensitive Nucleophiles. [Link]
-
Beilstein Journals. (2024). C–C Coupling in sterically demanding porphyrin environments. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
Best ligands for activating C4-Br over C1-Cl in 4-Bromo-1-chloro-7-methylisoquinoline
Ticket #4928: Selective Activation of C4-Br over C1-Cl in 4-Bromo-1-chloro-7-methylisoquinoline
Status: Open Priority: High (Synthetic Bottleneck) Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic & Core Analysis
The Challenge: You are attempting to functionalize 4-bromo-1-chloro-7-methylisoquinoline . This substrate presents a classic "chemoselectivity vs. site-selectivity" conflict.
-
Electronic Bias (The Trap): The C1 position (adjacent to Nitrogen) is electronically deficient, similar to the 2-position in pyridine. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and rapid Oxidative Addition (OA) with electron-rich catalysts.
-
Bond Energy Bias (The Solution): The C4-Br bond is weaker (Bond Dissociation Energy ~81 kcal/mol) than the C1-Cl bond (~95 kcal/mol).
-
The 7-Methyl Effect: The methyl group at C7 is electron-donating. This slightly increases electron density in the benzenoid ring, making the C4-Br less electrophilic than in the unsubstituted parent. This means you need a catalyst active enough to hit the deactivated C4-Br, but not so active that it starts chewing up the C1-Cl.
The Goal: Engage the C4-Br bond via Oxidative Addition while suppressing SNAr or OA at the C1-Cl site.
Ligand Selection & Catalyst System
To achieve >95% selectivity for C4, you must select a ligand that relies on bond weakness (Br) rather than electronic deficiency (Cl) .
Primary Recommendation: The "Bite Angle" Strategy
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Why: dppf forms a stable bis-chelate with Palladium with a large bite angle (~99°). This geometry favors the reductive elimination of the product but, crucially, the electronic properties of the ferrocene backbone make the Pd center electron-rich enough to insert into C-Br, yet bulky enough to discourage attack at the sterically more crowded (and stronger bond) C1-Cl interface under mild conditions.
-
Catalyst Precursor: Pd(dppf)Cl2[1][2][3]·DCM (Robust, air-stable).
Secondary Recommendation: The "Steric Shield"
Ligand: Xantphos or DPEphos
-
Why: These wide-bite-angle bisphosphines are excellent for reductive elimination. In competitive halide systems, they often show high fidelity for the bromide due to the high energy barrier required to distort the ligand bite angle to accommodate the smaller chloride.
Ligands to AVOID (The "Danger Zone")
-
P(t-Bu)3 / PCy3: These electron-rich alkyl phosphines generate highly active "super-catalysts." They will likely activate the C1-Cl bond rapidly, leading to mixtures or bis-coupling.
-
Standard PPh3: While selective, it may be too slow for the 7-methyl deactivated C4 position, leading to stalled conversion and potential background SNAr side reactions if heating is prolonged.
Experimental Protocol
Workflow: C4-Selective Suzuki-Miyaura Coupling
Reagents:
-
Substrate: 4-Bromo-1-chloro-7-methylisoquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Base: Na2CO3 (2.0 equiv) or K3PO4 (2.0 equiv) — Avoid alkoxides!
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Guide:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling and catalyst death.
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM solid under a positive stream of Argon.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Thermal Activation: Heat to 60°C .
-
Critical Checkpoint: Monitor by HPLC/TLC at 1 hour. If conversion is <10%, increase to 80°C. Do not exceed 90°C ; high heat promotes C1 activation.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product contains C1-substitution | SNAr Background Reaction | You likely used a strong base (e.g., NaOEt, KOtBu) or a nucleophilic solvent. Switch to Na2CO3 or K3PO4 . |
| Bis-coupling (C1 & C4 react) | Catalyst too active | You are likely using an alkyl phosphine (e.g., S-Phos, PCy3). Switch to dppf or reduce temp to 50°C. |
| Low Conversion (<20%) | Oxidative Addition Stalled | The 7-methyl group deactivates C4. Increase catalyst loading to 5 mol% or switch solvent to DME/Water (higher boiling point, better solubility). |
| De-halogenation (Hydrodebromination) | Hydride Source present | Avoid alcoholic solvents (EtOH, iPrOH) which can act as hydride sources with Pd. Stick to Dioxane, Toluene, or DMF.[4] |
Visualizing the Selectivity Logic
The following diagram illustrates the kinetic competition between the desired C4-OA pathway and the unwanted C1 pathways.
Caption: Decision tree highlighting the divergence between C4-Br activation (Green Path) and unwanted C1-Cl side reactions (Red Paths).
References
-
Langer, P. (2010). "Site-selective Suzuki–Miyaura coupling of heteroaryl dihalides." Chemical Science.
-
BenchChem Technical Guides. (2025). "Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline in Synthetic Chemistry."
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Ligand Effects."
-
Common Organic Chemistry. "Pd(dppf)Cl2 Catalyst Profile."
Sources
- 1. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
- 2. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-1-chloro-7-methylisoquinoline
[1]
Executive Summary & Chemical Profile
The disposal of 4-Bromo-1-chloro-7-methylisoquinoline requires strict adherence to halogenated waste protocols .[1] Unlike standard organic solvents or reagents, the presence of both bromine and chlorine atoms on the isoquinoline ring dictates that this compound must be incinerated at specific high temperatures to prevent the formation of acid gases (HBr, HCl) and potential dioxins during thermal destruction.
Treat this substance as a Hazardous Chemical Waste under RCRA guidelines. It is ineligible for standard fuel blending.
Chemical Safety Data (CSD)
| Parameter | Specification | Operational Implication |
| Chemical Class | Halogenated Heterocycle | MUST go to Halogenated Waste stream. |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation risk during disposal transfer. |
| Hazards (GHS) | H315, H319, H335 | Irritant to eyes, skin, and respiratory system. |
| Reactivity | Stable; Incompatible with strong oxidizers | Do not commingle with Nitric Acid or Peroxides. |
| Waste Code | D001 (If flammable solv.), Halogenated | Requires high-temperature incineration with scrubbers. |
The Core Directive: Waste Segregation Logic
The most common compliance failure in drug discovery labs is the commingling of halogenated intermediates with non-halogenated solvents.
The "1% Rule": In many jurisdictions, if a waste container contains >1-2% halogenated content by volume, the entire container must be treated as halogenated waste. This increases disposal costs by approximately 300% and alters the destruction facility's intake protocol.
Operational Workflow: Waste Stream Decision Tree
Figure 1: Logic flow for segregating halogenated isoquinoline waste. Note that even in non-halogenated solvents, high concentrations of the solute may necessitate the "Halogenated" stream.
Detailed Disposal Protocols
Protocol A: Disposal of Solid Reagent (Pure Substance)
Use this for expired shelf stock or excess weighed material.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.
-
Transfer:
-
Perform all transfers inside a chemical fume hood to capture dust.
-
Do not dissolve the solid solely for disposal purposes (this increases waste volume unnecessarily).
-
-
Labeling:
-
Secondary Containment: Place the sealed jar into a clear polyethylene bag (Zip-lock style) before placing it in the satellite accumulation area.
Protocol B: Disposal of Reaction Mixtures (Solutions)
Use this for mother liquors, filtrates, or reaction byproducts.
-
Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids (e.g., H2SO4) or bases, neutralize carefully before adding to the solvent waste carboy to prevent exothermic polymerization or gas evolution.
-
Carboy Selection:
-
Target Container: "Halogenated Waste" Carboy (often color-coded, e.g., yellow or green band depending on facility).
-
Note: Even if the solvent is Methanol (non-halogenated), if you have dissolved a significant amount (>2%) of the bromo/chloro-isoquinoline, it is safer and often required to use the Halogenated stream to ensure the halogens are scrubbed during incineration.
-
-
Log Entry: Record the volume added on the carboy's log sheet.
Protocol C: Empty Container Management (Triple Rinse)
RCRA regulations require containers to be "RCRA Empty" before disposal in trash/glass recycling.
-
Rinse 1: Add solvent (Acetone or DCM) ~10% of volume. Shake well. Pour rinsate into Halogenated Liquid Waste .
-
Rinse 2: Repeat. Pour into Halogenated Liquid Waste.
-
Rinse 3: Repeat. Pour into Halogenated Liquid Waste.
-
Deface: Cross out the original label. Write "EMPTY" on the bottle.
-
Disposal: Place the dry, uncapped bottle in the lab glass recycling bin.
Emergency Contingency: Spill Response
In the event of a spill outside the fume hood, immediate action determines safety outcomes. The heavy halogenation makes this compound potentially persistent in the environment; containment is key.
Spill Response Workflow
Figure 2: Linear response protocol for spills < 500g/500mL. Larger spills require EHS intervention.
Specific Cleanup Nuances:
-
Solid Spills: Do not dry sweep if possible. Use a scoop or a dustpan. If the powder is fine, cover with a wet paper towel (dampened with water) to prevent aerosolization, then scoop the towel and powder together.
-
Decontamination: After bulk removal, wipe the surface with a detergent solution (e.g., Alconox) followed by water. Place all wipes in the hazardous waste bag.
Regulatory & Compliance Context
This guide aligns with the following regulatory frameworks. Adherence ensures your facility avoids "Cradle-to-Grave" liability.
-
RCRA (Resource Conservation and Recovery Act): This compound falls under "Hazardous Waste" due to toxicity and halogen content. It typically requires thermal oxidation (incineration) at >1000°C with acid gas scrubbing [1].
-
EPA Waste Codes:
-
If spent solvents are present: F001/F002 (Spent Halogenated Solvents).
-
If pure substance: Likely D001 (if ignitable) or simply regulated as State-Specific Hazardous Waste (e.g., California Waste Code 211) [2].
-
-
Segregation: The separation of halogenated from non-halogenated waste is a Best Management Practice (BMP) cited in Prudent Practices in the Laboratory to reduce dioxin formation risks [3].
References
-
US Environmental Protection Agency (EPA). Regulations for Hazardous Waste Incinerators (HWI). [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-Bromo-1-chloroisoquinoline (Analog). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste. Washington (DC): National Academies Press (US); 2011. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
